molecular formula C5H7N3O4S B3359523 1-Methyl-2-methylsulfonyl-4-nitroimidazole CAS No. 86072-17-5

1-Methyl-2-methylsulfonyl-4-nitroimidazole

Cat. No.: B3359523
CAS No.: 86072-17-5
M. Wt: 205.19 g/mol
InChI Key: LOEPQBKUIIRSRZ-UHFFFAOYSA-N
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Description

1-Methyl-2-methylsulfonyl-4-nitroimidazole is a synthetic nitroimidazole compound known for its anti-protozoal and bactericidal properties. Unlike many other nitroimidazoles, it is non-mutagenic, making it a safer alternative for therapeutic applications .

Scientific Research Applications

1-Methyl-2-methylsulfonyl-4-nitroimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nitroimidazoles involves the inhibition of the growth of both anaerobic bacteria and certain anaerobic protozoa . The important antibacterial and antiprotozoal activities of nitroimidazoles are associated with reductive metabolism .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-4(5)nitroimidazole, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylsulfonyl-4-nitroimidazole typically involves the nitration of 1-methyl-2-methylsulfonylimidazole. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the imidazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-methylsulfonyl-4-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-methylsulfonyl-4-nitroimidazole stands out due to its non-mutagenic nature, making it a safer alternative for therapeutic use. Its unique combination of a methylsulfonyl group and a nitro group provides distinct chemical reactivity and biological activity compared to other nitroimidazoles .

Properties

IUPAC Name

1-methyl-2-methylsulfonyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-7-3-4(8(9)10)6-5(7)13(2,11)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEPQBKUIIRSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318104
Record name 1-methyl-2-methylsulfonyl-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86072-17-5
Record name NSC326152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methyl-2-methylsulfonyl-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium iodide (4.8 g) and 1-methyl-2-methylsulfonyl-5-nitroimidazole (5.0 g) were combined in N,N-dimethylformamide (30 ml) and the reaction mixture heated to 160° C. for 2 hours. Upon cooling, the reaction mixture was added to 150 ml of a water and ice mixture. The product precipitated and was filtered and dried affording 4.4 g of 1-methyl-2-methylsulfonyl-4-nitroimidazole.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Reactant of Route 2
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Reactant of Route 3
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Reactant of Route 4
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Reactant of Route 5
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Reactant of Route 6
1-Methyl-2-methylsulfonyl-4-nitroimidazole

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